4-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazole
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Overview
Description
4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE is a heterocyclic compound that contains a thiazole ring, a triazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE typically involves multi-step reactions. One common method starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a thiazole derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or ethanol. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products. Scaling up the synthesis requires careful control of temperature, pressure, and reactant concentrations to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE shares structural similarities with other heterocyclic compounds such as imidazoles, thiazoles, and triazoles.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyrazole ring, known for its kinase inhibitory activity.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative used in various organic synthesis applications.
Uniqueness
The uniqueness of 4-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]METHYL}-1,3-THIAZOLE lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H10N6S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-[[4-(1-methylpyrazol-4-yl)triazol-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H10N6S/c1-15-3-8(2-12-15)10-5-16(14-13-10)4-9-6-17-7-11-9/h2-3,5-7H,4H2,1H3 |
InChI Key |
DARWDMOESKIXNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(N=N2)CC3=CSC=N3 |
Origin of Product |
United States |
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